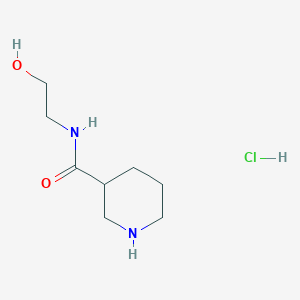

N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride

CAS No.: 1220037-05-7

Cat. No.: VC2691095

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-05-7 |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c11-5-4-10-8(12)7-2-1-3-9-6-7;/h7,9,11H,1-6H2,(H,10,12);1H |

| Standard InChI Key | LSZWGGMIGNWKEA-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C(=O)NCCO.Cl |

| Canonical SMILES | C1CC(CNC1)C(=O)NCCO.Cl |

Introduction

Chemical Structure and Properties

N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride features a piperidine ring with a carboxamide group at the 3-position, where the amide nitrogen is substituted with a hydroxyethyl group. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility compared to the free base form.

Physical and Chemical Characteristics

The compound possesses several notable physical and chemical properties that influence its behavior in various experimental conditions:

| Property | Value/Description |

|---|---|

| Molecular Formula | C8H16N2O2·HCl |

| CAS Number | Information not available in search results |

| Appearance | Typically a white to off-white solid |

| Solubility | Likely soluble in water and polar organic solvents due to its salt form |

| Functional Groups | Piperidine ring, carboxamide group, hydroxyethyl group |

| Hydrogen Bond Acceptors | Multiple (oxygen atoms in carboxamide and hydroxyethyl groups) |

| Hydrogen Bond Donors | Hydroxyethyl group (-OH) |

The presence of the hydroxyethyl group is particularly significant as it provides a hydrogen bond donor site, potentially enhancing the compound's interactions with biological targets and increasing its water solubility .

Structural Comparison

This compound should be distinguished from the closely related N-Ethyl-N-(2-hydroxyethyl)-3-piperidinecarboxamide hydrochloride (CAS: 1220028-32-9), which contains an additional ethyl group on the amide nitrogen . This structural difference significantly alters the compound's chemical and potentially biological properties.

Applications in Research and Development

N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride has potential applications in various scientific fields, particularly in medicinal chemistry and pharmacological research.

Structure-Function Relationships

The structure of N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride suggests several important functional characteristics that may determine its behavior in chemical and biological systems.

Key Structural Elements

The compound contains several important structural features:

-

The piperidine ring provides a basic nitrogen atom, which in the hydrochloride salt form is protonated

-

The carboxamide group at the 3-position creates a rigid, planar element within the molecule

-

The hydroxyethyl substituent on the amide nitrogen introduces a flexible chain with a terminal hydroxyl group

These features collectively influence the compound's three-dimensional conformation, solubility profile, and potential interactions with biological targets .

Hydrogen Bonding Capabilities

The presence of both hydrogen bond donors and acceptors is significant:

-

The hydroxyl group can serve as both a hydrogen bond donor and acceptor

-

The carbonyl oxygen of the amide group functions as a hydrogen bond acceptor

-

These features likely enhance water solubility and may facilitate specific molecular recognition events

Analytical Characterization

Standard analytical techniques would be employed to characterize N-(2-Hydroxyethyl)-3-piperidinecarboxamide hydrochloride and confirm its identity and purity.

Spectroscopic Methods

Expected spectroscopic characteristics include:

| Analytical Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for piperidine ring protons, hydroxyethyl chain, and potentially exchangeable protons (OH, NH) |

| ¹³C NMR | Carbonyl carbon signal (typically ~170 ppm), piperidine ring carbons, and hydroxyethyl carbons |

| IR Spectroscopy | Strong C=O stretching band (~1650 cm⁻¹), N-H stretching, O-H stretching |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight, characteristic fragmentation pattern |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume